(2,5-Dichloro-4-methoxyphenyl)(methyl)sulfane
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Overview
Description
(2,5-Dichloro-4-methoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H8Cl2OS and a molecular weight of 223.11 g/mol . This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a methylsulfane group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichloro-4-methoxyphenyl)(methyl)sulfane can be achieved through several methods. One common approach involves the methylthiolation of aryl halides using dimethyl sulfoxide (DMSO) as a methylthiolating agent. The reaction is typically catalyzed by copper(I) bromide (CuBr) and zinc fluoride (ZnF2) under air at elevated temperatures . The reaction conditions include stirring the mixture at 150°C for 36 hours, followed by extraction and purification.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recycling of catalysts and solvents can make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichloro-4-methoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H2O2 can yield sulfoxides, while reduction with LiAlH4 can produce thiols.
Scientific Research Applications
(2,5-Dichloro-4-methoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2,5-Dichloro-4-methoxyphenyl)(methyl)sulfane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modifying key amino acid residues. Additionally, it may interact with cellular pathways involved in signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
(2,6-Dichloro-4-methylphenyl)(methyl)sulfane: This compound has a similar structure but with a methyl group instead of a methoxy group.
(2-Methoxyphenyl)(methyl)sulfane: This compound lacks the chlorine atoms and has a simpler structure.
Uniqueness
(2,5-Dichloro-4-methoxyphenyl)(methyl)sulfane is unique due to the presence of both chlorine and methoxy groups, which can influence its reactivity and interactions with biological targets. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H8Cl2OS |
---|---|
Molecular Weight |
223.12 g/mol |
IUPAC Name |
1,4-dichloro-2-methoxy-5-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8Cl2OS/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3 |
InChI Key |
BIXRHQUIRYOLTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)SC)Cl |
Origin of Product |
United States |
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